BenchChemオンラインストアへようこそ!

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Screening library integrity SAR baseline control Negative control compound

This unsubstituted benzamide is the lightest, most synthetically tractable scaffold in its class, offering three orthogonal diversification points for parallel library synthesis and fragment growth. With no known biological activity (ChEMBL20/ZINC20), it is the ideal chemically matched negative control for kinase and cholinesterase HTS assays, ensuring robust Z-factor calculation. Its XLogP3 of 3.5 positions it at the center of Lipinski drug-likeness, serving as the optimal reference for Caco-2/PAMPA permeability correlation. The sterically unencumbered amide NH enables clean SPR and X-ray crystallography studies. Supplied at ≥95% purity for consistent SAR and QM studies.

Molecular Formula C19H16N4O2S2
Molecular Weight 396.48
CAS No. 392300-69-5
Cat. No. B2988557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392300-69-5
Molecular FormulaC19H16N4O2S2
Molecular Weight396.48
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H16N4O2S2/c24-16(23-11-10-13-6-4-5-9-15(13)23)12-26-19-22-21-18(27-19)20-17(25)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,20,21,25)
InChIKeyCMTJBHLBRHVWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392300-69-5): Sourcing and Structural Identity Guide


N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392300-69-5) is a synthetic small-molecule heterocycle within the 1,3,4-thiadiazole-benzamide class, featuring an indoline-derived ketone side chain linked via a thioether bridge (molecular formula C19H16N4O2S2, MW 396.48 g/mol) [1]. It belongs to the Oprea screening collection (Oprea1_282692) and is commercially catalogued as a research-grade compound, typically supplied at ≥95% purity [1][2]. The compound is distinct from casually related analogs by its unsubstituted benzamide terminus, a feature that influences hydrogen-bonding capacity, lipophilicity, and synthetic derivatization potential relative to halogenated, alkylated, or alkoxylated congeners in the same patent space [2].

Why N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced Naively by Other 1,3,4-Thiadiazole-Benzamide Analogs


The 5‑((2‑(indolin‑1‑yl)‑2‑oxoethyl)thio)‑1,3,4‑thiadiazol‑2‑yl core is shared by a series of benzamide derivatives differing only in the substitution pattern on the terminal benzamide ring (e.g., 2‑chloro, 3‑chloro, 2‑fluoro, 4‑benzyl, 4‑ethoxy, 4‑methoxy, 3,5‑dimethyl, 2‑trifluoromethyl) [1]. These seemingly minor structural variations are known, from class‑level SAR, to alter lipophilicity (XLogP3 range ~3.0–4.5 across the series), hydrogen‑bond donor/acceptor profiles, and steric bulk around the amide NH, which can radically shift target‑binding affinity, cellular permeability, and metabolic stability [2]. Consequently, procurement of the unsubstituted benzamide parent (CAS 392300-69-5) is essential for studies requiring a defined, minimally perturbed pharmacophore as a synthetic precursor or as a baseline control in SAR campaigns, as substituting even a single halogen may introduce off‑target kinase interactions or change solubility by more than 10‑fold [2].

Quantitative Differentiation Evidence for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392300-69-5)


Absence of Measurable Biological Activity Differentiates the Parent Benzamide from Halogenated and Benzyl Congeners – A Cautionary Comparator

According to the ZINC20 database (curated from ChEMBL20), CAS 392300-69-5 has no known biological activity, whereas close analogs such as the 4‑benzyl derivative (CAS 392300-87-7) and the 2‑chloro derivative (CAS 392300-75-3) have been annotated in vendor catalogs with putative anticancer and kinase‑inhibitory properties [1][2]. This lack of activity is a quantifiable differentiator for researchers seeking an inert scaffold for prodrug design or a negative control in high‑throughput screening (HTS) campaigns. In contrast, the 4‑benzyl analog is reported to exhibit ‘significant anticancer properties’ in bench‑level screening, although primary peer‑reviewed IC50 data remain unpublished [2].

Screening library integrity SAR baseline control Negative control compound

Lipophilicity Differential (XLogP3) Between Parent Benzamide and 4‑Ethoxy Analog Guides Formulation and Permeability Selection

The unsubstituted benzamide (CAS 392300-69-5) has a calculated XLogP3 of 3.5, placing it in the optimal oral drug‑likeness range (Lipinski Rule of Five: LogP ≤5) [1]. By contrast, the 4‑ethoxy analog (CAS 392300-88-8, C21H20N4O3S2, MW 440.54) is computed to have a higher logP (~4.1) owing to the additional ethoxy group, which also increases the number of rotatable bonds and polar surface area . This quantifiable 0.6‑unit logP difference translates to an approximately 4‑fold shift in octanol‑water partition coefficient, which impacts aqueous solubility, membrane permeability, and protein‑binding characteristics [1]. Researchers requiring a less lipophilic, more synthetically accessible starting point for fragment growth should select the parent benzamide, as the lipophilic ethoxy congener may exhibit altered pharmacokinetic behavior in cell‑based assays.

Physicochemical property selection LogP-driven procurement Lead optimization

Hydrogen‑Bond Donor Count Distinguishes the Parent Benzamide from N‑Methylated and Tertiary Amide Analogs for Target‑Engagement Studies

The unsubstituted benzamide terminus of CAS 392300-69-5 provides a single hydrogen‑bond donor (the amide NH), which is capable of acting as both a donor and an acceptor interaction point with biological targets [1]. Analogs such as the 3,5‑dimethyl derivative (CAS not assigned in public databases but identified by Evitachem as EVT-3114074) contain an identical amide NH but add steric bulk through methyl groups, which may shield the NH from solvent or target engagement without changing the donor count. Conversely, replacement of the benzamide with a tertiary amide or N‑alkylated congener would eliminate the hydrogen‑bond donor entirely [2]. In class‑level kinase SAR studies, the presence of a single amide NH has been shown to be critical for hinge‑region binding in ATP‑competitive inhibitors; removal or shielding of this donor typically reduces inhibitory potency by 10‑ to >100‑fold [2].

Hydrogen-bond capacity Target engagement Medicinal chemistry SAR

Molecular Weight and Heavy Atom Count as Procurement Gateways: Parent Benzamide Is the Lightest and Most Synthetically Accessible Scaffold in the Series

CAS 392300-69-5 has a molecular weight of 396.48 g/mol and contains 27 heavy atoms, making it the lightest member of the 5‑((2‑(indolin‑1‑yl)‑2‑oxoethyl)thio)‑1,3,4‑thiadiazol‑2‑yl)benzamide series [1]. By comparison, the 4‑ethoxy analog (CAS 392300-88-8) has a MW of 440.54 (44 Da heavier), and the 4‑butoxy analog (CAS 392300-89-9) is 484.6 Da [2]. In fragment‑based drug discovery (FBDD), the Rule of Three (MW <300 Da, clogP ≤3, HBD ≤3, HBA ≤3) is a guideline for fragment selection; while the parent benzamide exceeds these limits, it is still a smaller, more fragment‑like starting point than its alkoxylated or benzylated congeners (MW increase of 44–88 Da). This lower molecular weight translates to improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) if any potency is subsequently installed, and facilitates downstream synthetic elaboration with fewer steric constraints [1].

Fragment-based drug discovery Synthetic tractability Lead-like properties

Lack of Known Target Engagement Data Versus Literature‑Validated 1,3,4‑Thiadiazole‑Indole Hybrids – A Risk‑Aware Procurement Perspective

While CAS 392300-69-5 itself has no known biological activity [1], structurally proximal indole‑based thiadiazole derivatives have been reported in peer‑reviewed literature as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors with IC50 values in the low micromolar range (e.g., Khan et al., 2022, Molecules) [2]. Similarly, the indole‑thiadiazole scaffold has been optimized as a Pim‑1/Pim‑2 kinase inhibitor (Ki values of 0.55 nM and 0.28 nM for the most optimized analog) [2]. The target compound’s current lack of annotation against these targets differentiates it as a lower‑risk starting point for de novo target identification, as it is not pre‑biased toward cholinesterase or kinase pharmacology. However, the class‑level promiscuity of thiadiazole‑indole hybrids means that off‑target liability screening (e.g., against AChE/BChE and a kinase panel) is advisable before advancing the unsubstituted benzamide into functional assays.

Target engagement risk Cholinesterase inhibition Kinase selectivity

Purity and Availability Benchmarking: The Parent Benzamide Is Consistently Catalogued at ≥95% Across Multiple Suppliers, Minimizing Batch‑to‑Batch Variability

CAS 392300-69-5 is catalogued by multiple non‑excluded suppliers with a standard purity specification of ≥95% (typically 95–98%) [1]. This exceeds the typical 90% minimum purity threshold for screening compounds established by the NIH Molecular Libraries Program [2]. By contrast, rarer analogs in the series (e.g., 4‑butoxy or 3,5‑dimethyl derivatives) are available from fewer vendors with less stringent or undocumented purity specifications, increasing the risk of bioactive impurities confounding assay results. For reproducible HTS or SAR campaigns, the parent benzamide’s multi‑supplier availability and consistent purity grade provide procurement confidence that is not matched by the less common, single‑source analogs.

Chemical procurement Purity specification Reproducibility

Optimal Application Scenarios for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392300-69-5) in Research and Industrial Procurement


Negative Control or Inert Scaffold in Kinase and Cholinesterase Inhibitor Screening Cascades

Because ZINC20/ChEMBL20 reports no known biological activity for CAS 392300-69-5 [1], it can serve as a chemically matched negative control in HTS assays targeting kinases or cholinesterases, where structurally similar indole‑thiadiazole hybrids have shown nanomolar to micromolar activity (e.g., Pim‑1 Ki = 0.55 nM; AChE IC50 ~2–10 μM) [2]. Its physicochemical similarity (XLogP3 = 3.5, MW = 396.48 g/mol) to active analogs ensures comparable assay behavior (solubility, plate binding) while minimizing genuine target engagement, allowing robust Z‑factor calculation and hit‑threshold definition.

Synthetic Building Block for Fragment‑Growing and Diversity‑Oriented Synthesis

With a molecular weight of 396.48 g/mol and an unsubstituted benzamide terminus, CAS 392300-69-5 is the lightest scaffold in its series, offering maximal synthetic headroom for fragment growth [1]. The thioether‑linked indoline‑thiadiazole core provides three chemically orthogonal diversification points (benzamide NH, indoline aromatic ring, thiadiazole C‑5 position), enabling parallel library synthesis. The ≥95% commercial purity and multi‑supplier availability [1] ensure consistent starting material quality for SAR campaigns that seek to install substituents (halogens, alkyl, alkoxy) and compare activity against pre‑existing analogs such as the 2‑chloro or 4‑benzyl derivatives [2].

Physicochemical Probe for Lipophilicity‑Driven Permeability Studies

CAS 392300-69-5 has a calculated XLogP3 of 3.5, precisely positioned at the center of the optimal oral drug‑likeness range [1]. This makes it an ideal reference compound for correlating logP with Caco‑2 or PAMPA permeability within the thiadiazole‑benzamide series. By comparing with the more lipophilic 4‑ethoxy analog (estimated XLogP3 ~4.1) [2], researchers can establish a permeability‑lipophilicity relationship and assess the impact of a 0.6‑unit logP shift on apparent permeability (Papp), with an expected 2‑ to 5‑fold Papp difference based on published logP‑Papp correlations for neutral compounds.

Benzamide Hydrogen‑Bonding Probe in Cocrystallography and Biophysical Assays

The single amide NH hydrogen‑bond donor of the unsubstituted benzamide [1] is sterically unencumbered, unlike the 3,5‑dimethyl or 2‑chloro analogs where ortho‑substituents may twist the benzamide out of plane. This makes CAS 392300-69-5 a superior tool compound for X‑ray cocrystallography or surface plasmon resonance (SPR) studies aimed at quantifying the contribution of the benzamide NH to target binding free energy. The absence of electron‑withdrawing or electron‑donating substituents also simplifies quantum mechanical (QM) calculations of the amide’s conformational energetics and hydrogen‑bonding potential [1].

Quote Request

Request a Quote for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.